molecular formula C5H4Cl2N2O B020893 4,6-Dichloro-2-methoxypyrimidine CAS No. 1074-40-4

4,6-Dichloro-2-methoxypyrimidine

Cat. No. B020893
CAS RN: 1074-40-4
M. Wt: 179 g/mol
InChI Key: WDELVDLDINRUQF-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methoxypyrimidine is a chemical compound with the CAS Number: 1074-40-4 . It has a molecular weight of 179 and its IUPAC name is 4,6-dichloro-2-methoxypyrimidine . It is a white to pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2-methoxypyrimidine can be achieved through the reaction of 4,6-dihydroxy-pyrimidine, ethylene dichloride, and a chlorination catalyst .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-methoxypyrimidine is represented by the InChI code: 1S/C5H4Cl2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 .


Chemical Reactions Analysis

4,6-Dichloro-2-methoxypyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-methoxypyrimidine is a white to pale-yellow to yellow-brown solid .

Scientific Research Applications

Pharmacologically Active Decorated Six-Membered Diazines

4,6-Dichloro-2-methoxypyrimidine is used in the synthesis of pharmacologically active decorated six-membered diazines . These compounds have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthesis of 2,4,6-Trisubstituted Pyrimidines

4,6-Dichloro-2-methoxypyrimidine is used as a starting material for the synthesis of 2,4,6-trisubstituted pyrimidines . This process involves sequential substitution under Suzuki conditions .

Aromatic Nucleophilic Substitution Reactions

Unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Building of Pyrimidine-Based Compound Precursors

The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

Halopyrimidines Production

Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .

Incorporation of Nucleophiles

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This includes Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups .

Safety and Hazards

This compound is classified as hazardous under the Hazardous Products Regulations. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

4,6-Dichloro-2-methoxypyrimidine can react with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield. The latter is presented as a useful multifunctionalised pyrimidine scaffold .

properties

IUPAC Name

4,6-dichloro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDELVDLDINRUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476537
Record name 4,6-dichloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methoxypyrimidine

CAS RN

1074-40-4
Record name 4,6-dichloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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